molecular formula C22H26O4 B372938 2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione CAS No. 133709-17-8

2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione

Cat. No. B372938
CAS RN: 133709-17-8
M. Wt: 354.4g/mol
InChI Key: LDRNKJOOUVVSBD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione (also known as adamantane-2,2-dione) is an important organic compound with a wide range of applications in both industrial and scientific research. It is a colorless crystalline solid with a molecular weight of 186.25 g/mol and a melting point of 145-147°C. Adamantane-2,2-dione is a cyclic hydrocarbon containing three six-membered rings, two of which are fused together. It is a versatile compound that has been used in a variety of syntheses, including the synthesis of polymers, pharmaceuticals, and other organic compounds.

Scientific Research Applications

Structural Analysis and Molecular Behavior

  • Crystal and Molecular Structures: The crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, including the phenyl and ethyl derivatives, have been determined through X-ray diffraction. These structures reveal that the dioxanedione ring maintains a boat conformation and the molecules exhibit non-crystallographic mirror symmetry, providing insights into the molecular behavior of these compounds in different states (Coppernolle et al., 2010).

Chemical Reactions and Stability

  • Pyrolytic Generation and Stability: The pyrolytic generation and stability of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been studied. The synthesis and reactions of these derivatives, particularly involving amino(thiomethyl)methylene groups, have been explored, revealing insights into their stability, structural properties, and potential reactivity under different conditions (Al-Sheikh et al., 2009).

Synthesis of Derivatives

  • Synthesis of New Derivatives: New derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been synthesized, providing foundations for the development of drug precursors or perspective ligands. The synthesis of these derivatives is a critical step in the creation of novel compounds with potential applications in various fields, such as pharmacology and materials science (Dotsenko et al., 2019).

Supramolecular Structures

  • Formation of Supramolecular Structures: The supramolecular structures of certain derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been analyzed, revealing how molecules are linked together by weak C-H...O hydrogen bonds to form higher-order structures such as tetramers and dimers. This information is crucial in understanding the self-assembly and interaction of these molecules, which can be important in the development of new materials or in the understanding of biological systems (Low et al., 2002).

properties

IUPAC Name

2,2-dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-21(2)25-19(23)18(20(24)26-21)22(15-6-4-3-5-7-15)16-9-13-8-14(11-16)12-17(22)10-13/h3-7,13-14,16-18H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRNKJOOUVVSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione

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